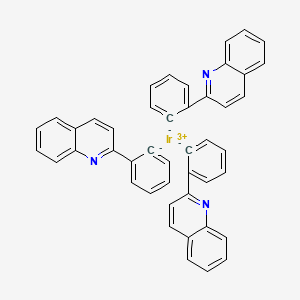
Tris(2-phenylquinoline)iridium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-phenylquinoline)iridium(III) is a coordination compound with the chemical formula C₄₅H₃₀IrN₃. It is known for its luminescent properties and is widely used in organic light-emitting diodes (OLEDs) as a phosphorescent emitter. The compound exhibits high photoluminescence efficiency and stability, making it a valuable material in the field of optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-phenylquinoline)iridium(III) typically involves the reaction of iridium(III) chloride with 2-phenylquinoline in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere, often using argon, and requires elevated temperatures to proceed efficiently. The product is then purified through recrystallization or sublimation to achieve high purity .
Industrial Production Methods: Industrial production of Tris(2-phenylquinoline)iridium(III) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Tris(2-phenylquinoline)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the 2-phenylquinoline ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) species, while reduction can produce iridium(I) complexes .
Scientific Research Applications
Tris(2-phenylquinoline)iridium(III) has a wide range of applications in scientific research:
Mechanism of Action
The luminescent properties of Tris(2-phenylquinoline)iridium(III) arise from its ability to undergo intersystem crossing from the excited singlet state to the triplet state, followed by phosphorescent emission. The compound’s molecular structure allows for efficient spin-orbit coupling, facilitating this process. The primary molecular targets are the electronic states of the iridium center and the surrounding ligands, which participate in the emission of light .
Comparison with Similar Compounds
Tris(2-phenylpyridine)iridium(III): Another widely used phosphorescent emitter in OLEDs, known for its green emission.
Tris(2-phenylisoquinoline)iridium(III): Similar in structure but with different photophysical properties, often used for red emission.
Uniqueness: Tris(2-phenylquinoline)iridium(III) is unique due to its specific emission wavelength and high photoluminescence efficiency. Its ability to produce orange-red light with high stability makes it particularly valuable for certain OLED applications .
Properties
Molecular Formula |
C45H30IrN3 |
|---|---|
Molecular Weight |
805.0 g/mol |
IUPAC Name |
iridium(3+);2-phenylquinoline |
InChI |
InChI=1S/3C15H10N.Ir/c3*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h3*1-6,8-11H;/q3*-1;+3 |
InChI Key |
QZWVPOKJCQQRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


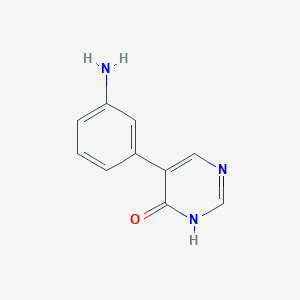
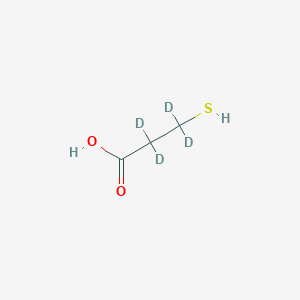
![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
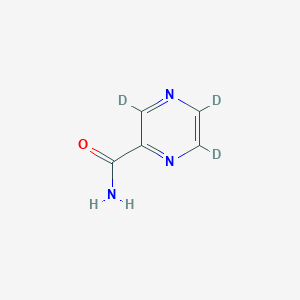
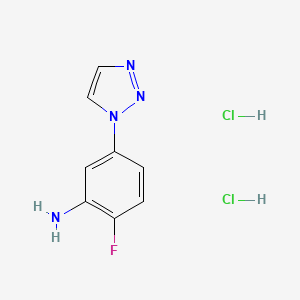

![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12314754.png)
![[2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B12314760.png)
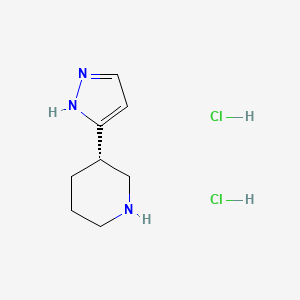
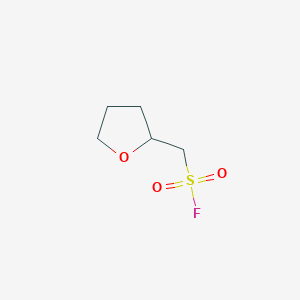
![N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide](/img/structure/B12314788.png)
![N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12314791.png)


